![molecular formula C18H18F2N2O B4439327 N-(2,4-difluorophenyl)-4-(1-pyrrolidinylmethyl)benzamide](/img/structure/B4439327.png)
N-(2,4-difluorophenyl)-4-(1-pyrrolidinylmethyl)benzamide
Overview
Description
N-(2,4-difluorophenyl)-4-(1-pyrrolidinylmethyl)benzamide, commonly known as DFB, is a chemical compound that has gained significant attention in the field of scientific research. It is a potent and selective antagonist of the dopamine D3 receptor, which is a subtype of the dopamine receptor family. DFB has been synthesized and studied extensively due to its potential therapeutic applications in the treatment of various neurological and psychiatric disorders.
Mechanism of Action
DFB acts as a competitive antagonist of the dopamine D3 receptor, which is a G protein-coupled receptor that is primarily expressed in the mesolimbic and mesocortical pathways of the brain. By blocking the activity of this receptor, DFB can modulate the release of dopamine, a neurotransmitter that is involved in reward, motivation, and motor control.
Biochemical and Physiological Effects
DFB has been shown to have several biochemical and physiological effects in preclinical studies. It has been shown to reduce drug-seeking behavior in animal models of addiction, improve cognitive function in animal models of schizophrenia, and alleviate motor symptoms in animal models of Parkinson's disease. These effects are thought to be mediated by the modulation of dopamine release in the brain.
Advantages and Limitations for Lab Experiments
DFB has several advantages for use in laboratory experiments. It has a high affinity and selectivity for the dopamine D3 receptor, which makes it a useful tool for studying the role of this receptor in various physiological and pathological processes. However, DFB has some limitations, including its poor solubility in aqueous solutions and its potential toxicity at high doses.
Future Directions
There are several future directions for research on DFB. One area of interest is the development of more potent and selective dopamine D3 receptor antagonists. Another area of interest is the investigation of the potential therapeutic applications of DFB in the treatment of addiction, schizophrenia, and Parkinson's disease. Additionally, the development of novel drug delivery systems for DFB could improve its efficacy and reduce its toxicity.
Scientific Research Applications
DFB has been extensively studied for its potential therapeutic applications in the treatment of various neurological and psychiatric disorders. It has been shown to have a high affinity and selectivity for the dopamine D3 receptor, which is implicated in the pathophysiology of several disorders, including drug addiction, schizophrenia, and Parkinson's disease.
properties
IUPAC Name |
N-(2,4-difluorophenyl)-4-(pyrrolidin-1-ylmethyl)benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18F2N2O/c19-15-7-8-17(16(20)11-15)21-18(23)14-5-3-13(4-6-14)12-22-9-1-2-10-22/h3-8,11H,1-2,9-10,12H2,(H,21,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXVMMTWDUGGOJA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC2=CC=C(C=C2)C(=O)NC3=C(C=C(C=C3)F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18F2N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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